Imidazo[1,2-A]pyridin-8-ylboronic acid
Description
Significance of Heterocyclic Boronic Acids as Versatile Synthetic Intermediates
Heterocyclic boronic acids are a class of organic compounds that have gained prominence as indispensable tools for synthetic chemists. researchgate.netthieme-connect.com Their value lies in their ability to participate in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netthieme-connect.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the heterocyclic core and various organic halides, providing a straightforward route to complex molecular architectures. researchgate.netnih.gov
The versatility of heterocyclic boronic acids is further enhanced by their stability, generally low toxicity, and tolerance to a broad range of functional groups. thieme-connect.comnih.gov These characteristics make them highly desirable reagents in multi-step syntheses, where compatibility with diverse chemical environments is crucial. Beyond Suzuki-Miyaura couplings, heterocyclic boronic acids are also employed in other important transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and as building blocks in the synthesis of novel materials with interesting optical properties. researchgate.net
The Imidazo[1,2-A]pyridine (B132010) Scaffold: Structural Attributes and Prevalent Reactivity Patterns
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. bio-conferences.orgresearchgate.net This arrangement results in a planar, aromatic system with a unique distribution of electrons, which in turn dictates its chemical reactivity. The scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in a variety of biologically active compounds and marketed drugs. nih.govresearchgate.netnih.govresearchgate.net
The reactivity of the imidazo[1,2-a]pyridine core is characterized by its susceptibility to both electrophilic and nucleophilic attack at various positions. The nitrogen atoms in the ring system influence the electron density, making certain carbon atoms more prone to substitution. A variety of synthetic methods have been developed to introduce functional groups at different positions of the scaffold, allowing for the creation of a diverse library of derivatives. bio-conferences.orgnih.govorganic-chemistry.org Common synthetic strategies include condensation reactions, multicomponent reactions, and transition metal-catalyzed cross-coupling reactions. rsc.orgmdpi.comresearchgate.net
Positioning Imidazo[1,2-A]pyridin-8-ylboronic Acid within Advanced Chemical Transformations
This compound strategically combines the desirable features of both the imidazo[1,2-a]pyridine scaffold and the boronic acid functionality. The boronic acid group at the 8-position provides a handle for introducing this important heterocyclic motif into larger, more complex molecules through reactions like the Suzuki-Miyaura coupling. This allows for the targeted synthesis of compounds with potential applications in various fields.
The synthesis of this compound itself typically involves the initial formation of the imidazo[1,2-a]pyridine core, followed by a borylation step. This often utilizes palladium-catalyzed reactions to install the boronic acid group at the specific 8-position. The ability to precisely functionalize the scaffold at this position is crucial for controlling the final structure and properties of the target molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BN₂O₂ |
| Molecular Weight | 161.95 g/mol |
| SMILES String | OB(O)c1ccc2nccn2c1 |
| InChI Key | IPJIKGJKMCILGV-UHFFFAOYSA-N |
Note: Data sourced from publicly available chemical databases.
Interactive Data Table: Related Imidazo[1,2-a]pyridine Boronic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula |
| Imidazo[1,2-a]pyridine-6-boronic acid | Not Available | C₇H₇BN₂O₂ |
| Imidazo[1,2-a]pyrimidin-6-ylboronic acid | 2426692-30-8 | C₆H₆BN₃O₂ |
Note: This table highlights the structural diversity within this class of compounds.
Detailed Research Findings
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines and their derivatives. For instance, electrochemical methods have been explored for the cyclization of ketones with 2-aminopyridines to form the imidazo[1,2-a]pyridine core. rsc.org Additionally, one-pot multicomponent reactions are being utilized to construct these scaffolds from readily available starting materials, including those derived from lignin, a renewable resource. nih.gov
The functionalization of the imidazo[1,2-a]pyridine scaffold continues to be an active area of investigation. Studies have demonstrated the synthesis of various substituted imidazo[1,2-a]pyridines through copper-catalyzed reactions and other transition metal-mediated processes. organic-chemistry.org The development of these synthetic methodologies is crucial for accessing a wider range of derivatives with tailored properties for specific applications.
Furthermore, the imidazo[1,2-a]pyrazine (B1224502) scaffold, a related heterocyclic system, has been the subject of medicinal chemistry research, leading to the discovery of potent and selective modulators of biological targets. nih.gov This highlights the broader importance of imidazo-fused heterocycles in drug discovery.
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJOINFQOZYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazo 1,2 a Pyridin 8 Ylboronic Acid
Precursor Synthesis Strategies for the Imidazo[1,2-a]pyridine (B132010) Core
The formation of the foundational imidazo[1,2-a]pyridine nucleus is a critical first step. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.
Condensation Reactions Involving 2-Aminopyridines
A traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.govacs.org This reaction proceeds through the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused bicyclic system. nih.gov Industrial routes have often relied on this approach, utilizing α-bromoketones or α-chloroketones. rsc.org Catalyst-free versions of this reaction have been developed using eco-friendly techniques, such as performing the reaction at room temperature in a high-boiling solvent like DMF with a base such as potassium carbonate. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 2-Aminopyridine | α-Haloketone | Base (e.g., K2CO3), DMF | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | 2-carboethoxy-imidazo[1,2-a]pyridine | acs.org |
Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé reactions)
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgnih.gov The reaction is typically catalyzed by an acid, such as perchloric acid, and can be performed under various conditions, including microwave irradiation to reduce reaction times. mdpi.commdpi.com The GBB reaction is valued for its ability to introduce molecular diversity, making it a powerful tool in the generation of compound libraries for drug discovery. beilstein-journals.org
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |
| 2-Aminopyridine | Aldehyde | Isocyanide | Acid (e.g., HClO4, NH4Cl) | 3-Amino-imidazo[1,2-a]pyridine | mdpi.comnih.govmdpi.com |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | Substituted imidazo[1,2-a]pyridine | mdpi.com |
Transition Metal-Catalyzed Cyclization Methods (e.g., CuI-catalyzed aerobic oxidative cyclization)
Transition metal catalysis provides powerful tools for the construction of the imidazo[1,2-a]pyridine scaffold. Copper(I) iodide (CuI) has been effectively used to catalyze the aerobic oxidative cyclization of 2-aminopyridines with ketones. acs.orgnih.gov This method involves the removal of four hydrogen atoms in a single step and is compatible with a wide array of functional groups. acs.org The reaction is believed to proceed through a catalytic Ortoleva–King type reaction. acs.org This approach has been successfully applied to the gram-scale synthesis of the drug Zolimidine. nih.gov Other copper-catalyzed methods include a one-pot synthesis using aminopyridines and nitroolefins with air as the oxidant.
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product | Reference |
| 2-Aminopyridine | Ketone | CuI | Air (O2) | Substituted imidazo[1,2-a]pyridine | acs.orgnih.gov |
| 2-Aminopyridine | Nitroolefin | Copper | Air (O2) | Substituted imidazo[1,2-a]pyridine |
Metal-Free Synthetic Protocols for the Core Scaffold
In recent years, there has been a significant push towards developing more environmentally friendly, metal-free synthetic methods. A notable example is the rapid and efficient synthesis of imidazo[1,2-a]pyridines via the NaOH-promoted cycloisomerization of N-propargylpyridiniums. rsc.org This reaction can be performed in water under ambient conditions, often yielding quantitative results in a matter of minutes on a gram scale. rsc.org Other metal-free approaches include iodine-promoted reactions of 2-aminopyridines with acetophenones and catalyst-free condensations with α-halogenocarbonyl compounds. nih.gov These methods offer significant advantages by avoiding the use of metal catalysts, which can be costly and require removal from the final product. rsc.org
| Reactant | Promoter/Catalyst | Solvent | Conditions | Product | Reference |
| N-Propargylpyridinium | NaOH | Water | Ambient | Imidazo[1,2-a]pyridine | rsc.org |
| 2-Aminopyridine | Acetophenone | Iodine | Micellar media or "on-water" | 2-Aryl-imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridine | Bromoacetophenone | K2CO3 | DMF | 2-Aryl-imidazo[1,2-a]pyridine | nih.gov |
Direct Borylation at the 8-Position of the Imidazo[1,2-a]pyridine Nucleus
Once the imidazo[1,2-a]pyridine core is synthesized, the next crucial step is the introduction of a boronic acid group at the 8-position. This functionalization is key for subsequent cross-coupling reactions to build more complex molecules.
Palladium-Catalyzed Borylation Protocols Utilizing Diboron (B99234) Reagents
Palladium-catalyzed C-H borylation has emerged as a powerful and regioselective method for the functionalization of heterocyclic compounds. To introduce a boronic acid group at the C8 position of the imidazo[1,2-a]pyridine nucleus, a palladium catalyst is employed in conjunction with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B2pin2). This transformation allows for the direct conversion of a C-H bond to a C-B bond. The regioselectivity of the borylation is often directed by the inherent electronic properties of the heterocyclic substrate and can be influenced by the choice of ligands and reaction conditions. While direct borylation of the imidazo[1,2-a]pyridine system has been explored, achieving high regioselectivity at the C8 position can be challenging and may require specific directing groups or optimized catalytic systems.
| Substrate | Reagent | Catalyst | Product |
| Imidazo[1,2-a]pyridine | Bis(pinacolato)diboron | Palladium complex | Imidazo[1,2-a]pyridin-8-ylboronic acid pinacol (B44631) ester |
Optimization of Catalytic Systems and Reaction Parameters for Direct Boron Incorporation
The direct incorporation of a boronic acid group at the C8 position of the imidazo[1,2-a]pyridine nucleus is a modern and efficient approach. This transformation often relies on the optimization of catalytic systems and reaction parameters to achieve high yields and selectivity.
Researchers have explored various catalytic systems to facilitate this direct C-H borylation. While specific data on the direct C8 borylation of the parent imidazo[1,2-a]pyridine is part of ongoing research, related studies on similar heterocyclic systems provide insights into the key parameters. The choice of catalyst, ligand, solvent, and temperature are all critical factors that are fine-tuned to promote the desired reactivity. For instance, iridium-based catalysts are commonly employed for C-H borylation reactions due to their high activity and selectivity.
The optimization process typically involves screening a variety of catalysts and ligands to identify the most effective combination. Reaction conditions such as temperature and reaction time are also systematically varied to maximize the yield of the desired product. The data below illustrates a typical optimization table for a related borylation reaction, showcasing the systematic approach used by chemists to refine these transformations.
Table 1: Optimization of Reaction Conditions for a Representative Borylation Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ir(cod)Cl]₂ (1.5) | dtbpy (3.0) | THF | 80 | 12 | 65 |
| 2 | [Ir(cod)Cl]₂ (1.5) | dtbpy (3.0) | Dioxane | 80 | 12 | 78 |
| 3 | [Ir(cod)Cl]₂ (1.5) | dtbpy (3.0) | Toluene | 80 | 12 | 55 |
| 4 | [Ir(cod)Cl]₂ (2.0) | dtbpy (4.0) | Dioxane | 100 | 8 | 85 |
| 5 | Pd(OAc)₂ (2.0) | SPhos (4.0) | Dioxane | 100 | 12 | 40 |
This table is a representative example and does not depict the direct synthesis of this compound but illustrates the optimization process.
Regioselective Considerations in Boronic Acid Formation
Achieving regioselectivity in the direct borylation of imidazo[1,2-a]pyridines is a significant challenge. The electronic properties of the heterocyclic ring system dictate the most likely positions for electrophilic or metallation-deprotonation reactions. The imidazo[1,2-a]pyridine ring has multiple C-H bonds that could potentially undergo borylation. rsc.org
The C3 position is generally the most electronically rich and sterically accessible, making it a common site for functionalization. nih.govrsc.org However, directing the borylation to the C8 position requires overcoming this inherent reactivity. Several strategies can be employed to achieve C8 selectivity:
Directing Groups: The introduction of a directing group onto the imidazo[1,2-a]pyridine scaffold can steer the borylation catalyst to a specific position. This group temporarily coordinates to the metal center, bringing the catalytic activity to the desired C-H bond.
Steric Hindrance: Modifying the substituents on the imidazo[1,2-a]pyridine ring can sterically block more reactive positions, thereby favoring borylation at less hindered sites like C8.
Ligand Design: The choice of ligand in the catalytic system plays a crucial role in controlling regioselectivity. Bulky or electronically tuned ligands can influence the catalyst's approach to the substrate, favoring one position over another.
Recent advances in C-H activation have provided powerful tools for achieving regioselective functionalization of complex molecules. nih.gov These methods often involve the use of specialized catalysts and reaction conditions to precisely target a specific C-H bond. rsc.org
Indirect Synthesis Routes to this compound
Indirect methods for the synthesis of this compound typically involve the preparation of a pre-functionalized imidazo[1,2-a]pyridine followed by conversion of that functional group into the boronic acid.
Functional Group Interconversion Strategies (e.g., from halogenated precursors)
A common and well-established indirect route involves the use of a halogenated precursor, such as 8-bromoimidazo[1,2-a]pyridine. This halogenated intermediate can then be converted to the corresponding boronic acid through a palladium-catalyzed Miyaura borylation reaction. vulcanchem.com
This two-step process begins with the synthesis of the 8-halo-imidazo[1,2-a]pyridine. The subsequent Miyaura borylation involves the reaction of the halogenated precursor with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Table 2: Representative Conditions for Miyaura Borylation
| Precursor | Boron Reagent | Catalyst | Base | Solvent | Yield (%) |
| 8-Bromoimidazo[1,2-a]pyridine | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | High |
| 8-Iodoimidazo[1,2-a]pyridine | B₂pin₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate to High |
This table provides representative conditions for the Miyaura borylation reaction.
This method offers the advantage of well-defined regiochemistry, as the position of the boronic acid group is determined by the initial halogenation step.
Sequential Synthetic Pathways for Boronic Acid Elaboration
More elaborate, multi-step synthetic sequences can also be employed to construct the this compound molecule. These pathways often involve the initial synthesis of the core imidazo[1,2-a]pyridine ring system from acyclic precursors, followed by a series of functional group manipulations to introduce the boronic acid at the C8 position. nih.gov
One such pathway could involve the condensation of a substituted 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core. organic-chemistry.org If the starting 2-aminopyridine already contains a group at the 3-position (which will become the 8-position of the final product) that can be later converted to a boronic acid, this provides a regiocontrolled synthesis. For example, a protected hydroxyl group or a nitro group could be carried through the synthesis and then transformed into a halogen or another functional group suitable for borylation in the final steps. These sequential strategies, while potentially longer, offer a high degree of control over the final structure. nih.gov
Chemical Reactivity and Derivatization of Imidazo 1,2 a Pyridin 8 Ylboronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, and Imidazo[1,2-a]pyridin-8-ylboronic acid is an excellent substrate for this transformation. researchgate.netlibretexts.org This method's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of less toxic and environmentally safer boronic acids. nih.gov
Exploration of Catalytic Systems and Ligand Effects
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and associated ligands. A range of catalytic systems has been explored to optimize the coupling of heteroaryl boronic acids. The catalytic cycle generally involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. libretexts.org
Commonly employed palladium precursors include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). libretexts.orgnih.gov The ligand plays a crucial role, influencing the stability and reactivity of the catalyst. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to enhance the catalytic activity, promoting high turnover numbers even at low catalyst loadings. libretexts.org For instance, in the coupling of aryl halides, ligands such as di- or tri(tert-butyl)phosphines have shown preference over cyclohexylphosphines. kyushu-u.ac.jp
In reactions involving imidazo[1,2-a]pyridine (B132010) derivatives, specialized catalysts like (SIPr)Pd(allyl)Cl [SIPr: (N,N'-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)] have been successfully used to facilitate C-H arylation and Suzuki-Miyaura coupling, often achieving excellent yields in short reaction times under microwave irradiation. medjchem.com The choice of base is also critical, with common options including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), which activate the boronic acid for transmetalation. libretexts.orgnih.gov
Table 1: Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Common Ligands | Typical Bases | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (inherent) | Na₂CO₃, Cs₂CO₃ | Widely used, commercially available catalyst. nih.gov |
| Pd(OAc)₂ | Various phosphines (e.g., PPh₃) | K₂CO₃, K₃PO₄ | Requires an external ligand for catalytic activity. |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Na₂CO₃ | Effective for a range of aryl and heteroaryl couplings. nih.gov |
| Pd₂(dba)₃ | Various phosphines (e.g., PCy₃, P(t-Bu)₃) | K₃PO₄ | Often used with bulky, electron-rich ligands. researchgate.net |
| (SIPr)Pd(allyl)Cl | SIPr (N-heterocyclic carbene) | K₂CO₃ | Highly active catalyst, suitable for challenging couplings. medjchem.com |
Scope of Coupling Partners: Aryl, Heteroaryl, and Alkenyl Electrophiles
This compound demonstrates broad applicability by coupling with a diverse array of electrophilic partners. The reaction is not limited to simple aryl halides but extends to more complex and functionalized molecules.
The scope of electrophiles includes:
Aryl Halides and Triflates : This is the most common application, enabling the synthesis of biaryl structures. The reactivity of the halide follows the general trend of I > Br > OTf >> Cl. libretexts.org Both electron-rich and electron-deficient aryl halides can be used, although reaction conditions may need optimization. nih.gov
Heteroaryl Halides : The coupling extends to various heterocyclic systems, allowing for the construction of complex frameworks relevant to medicinal chemistry and materials science. nih.gov This includes coupling with other pyridine (B92270), pyrimidine, or purine-based halides. researchgate.netmdpi.com
Alkenyl (Vinyl) Halides and Triflates : This reaction provides a direct route to arylated alkenes, proceeding with retention of the double bond's stereochemistry. researchgate.net
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines, which are key scaffolds in the development of pharmaceuticals. nih.gov
Table 2: Scope of Electrophilic Coupling Partners
| Electrophile Type | Example Substrates | Product Type |
| Aryl Halides/Triflates | Iodobenzene, Bromotoluene, Phenyl triflate | 8-Aryl-imidazo[1,2-a]pyridines |
| Heteroaryl Halides | 2-Bromopyridine, 2,4-Dichloropyrimidine | 8-(Heteroaryl)-imidazo[1,2-a]pyridines |
| Alkenyl Halides | (E)-1-Bromo-2-phenylethene | 8-Alkenyl-imidazo[1,2-a]pyridines |
Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is renowned for its high degree of selectivity. researchgate.net In the case of this compound, the reaction is inherently regioselective. The carbon-carbon bond forms specifically at the C-8 position of the imidazo[1,2-a]pyridine ring, where the boronic acid group is located. This predictable outcome is a major synthetic advantage.
When coupling with di- or polyhalogenated electrophiles, regioselectivity can often be controlled by exploiting the differential reactivity of the halogen atoms (e.g., iodine reacting preferentially over bromine or chlorine) or by fine-tuning the catalyst, ligands, and reaction conditions. researchgate.netnih.gov For instance, in couplings with 2,4-dichloropyrimidine, selective reaction at the more reactive C4 position can be achieved. mdpi.com
For couplings involving alkenyl electrophiles, the reaction is typically stereoselective, proceeding with retention of the configuration of the double bond. This means that a (Z)-alkenyl halide will yield a (Z)-alkene product, and an (E)-alkenyl halide will produce an (E)-alkene product.
Aqueous and Green Solvent Conditions for Coupling Reactions
A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous conditions, which is environmentally beneficial. nih.gov Water or mixtures of organic solvents and water (e.g., Dioxane/H₂O, Toluene/H₂O) are commonly used. nih.gov The use of aqueous bases like Na₂CO₃ or K₃PO₄ is standard practice. libretexts.org
In recent years, there has been a strong push towards "green chemistry," focusing on the use of environmentally benign solvents. The Suzuki-Miyaura coupling of imidazo[1,2-a]pyridine derivatives has been successfully adapted to these principles. Studies have demonstrated efficient coupling in green solvents such as tert-amyl alcohol and 2-Me-THF, often with nickel catalysts as a more sustainable alternative to palladium. nih.govnih.gov Other research has explored bio-based solvents like eucalyptol (B1671775) for related multicomponent reactions to build the imidazo[1,2-a]pyridine scaffold, highlighting a broader trend towards sustainable synthesis. researchgate.net
Other Boron-Mediated Transformations
Beyond the Suzuki-Miyaura reaction, the boronic acid functional group can participate in other valuable synthetic transformations.
Petasis Borono-Mannich Type Reactions
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org This reaction offers a highly efficient route to complex amines from simple starting materials.
The reaction is applicable to a wide range of substrates, including aryl- and heteroarylboronic acids. organic-chemistry.org Therefore, this compound is a suitable candidate for this transformation. In a typical Petasis reaction, the imidazo[1,2-a]pyridin-8-yl group would act as the nucleophile, adding to an in situ-formed iminium ion generated from the condensation of the amine and aldehyde. researchgate.net A key advantage of the Petasis reaction is that the final C-C bond-forming step is often irreversible, leading to high yields where the traditional Mannich reaction might fail. organic-chemistry.org When α-hydroxy aldehydes are used as the carbonyl component, the reaction can proceed with high diastereoselectivity. wikipedia.orgnih.gov This transformation opens a pathway to novel amino-functionalized imidazo[1,2-a]pyridine derivatives.
Oxidative Deborylation Reactions for Product Isolation
The carbon-boron bond in arylboronic acids is susceptible to oxidation, a reaction that can be harnessed for the isolation of hydroxylated products. This process, known as oxidative deborylation, typically involves the conversion of the boronic acid to a phenol (B47542). nih.gov In the context of this compound, this would lead to the formation of 8-hydroxy-imidazo[1,2-a]pyridine.
A common reagent for this transformation is hydrogen peroxide (H₂O₂), often in the presence of a base. nih.gov The reaction proceeds through the formation of a boronate species, which then undergoes a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom. Subsequent hydrolysis yields the corresponding phenol and boric acid. nih.gov The rate of this oxidation can be influenced by the pH and the electronic properties of the aryl group. digitellinc.com
More recent methodologies have explored catalyst-free, photochemical aerobic oxidation of boronic acids. chemistryviews.org These methods utilize UV-A light to excite a complex formed between the boronic acid and a base, such as N,N'-diisopropylethylamine (DIPEA), in the presence of atmospheric oxygen. chemistryviews.org This approach offers a milder and more environmentally benign alternative to traditional oxidation methods. chemistryviews.org
Table 1: Examples of Oxidative Deborylation Conditions for Arylboronic Acids
| Reagent(s) | Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Aqueous base | Phenol |
| Oxygen (air), DIPEA | UV-A light, acetonitrile, room temperature | Phenol |
Transmetalation Processes in Catalytic Cycles
This compound is a key participant in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.org The crucial step in these catalytic cycles is the transmetalation, where the imidazo[1,2-a]pyridinyl group is transferred from the boron atom to the metal center, typically palladium. rsc.orgnih.gov The mechanism of this transfer has been the subject of extensive study, and two primary pathways are generally considered. nih.govresearchgate.net
The first is the boronate pathway , where the boronic acid first reacts with a base to form a more nucleophilic "ate" complex (a boronate). nih.gov This boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the organic group to the palladium. nih.gov
The second is the oxo-palladium pathway . In this mechanism, the arylpalladium(II) halide complex is first converted to a more reactive arylpalladium(II) hydroxo complex by the base. nih.gov This hydroxo complex then reacts directly with the neutral boronic acid to effect the transmetalation. nih.gov
Studies have indicated that for many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, the reaction between the palladium hydroxo complex and the boronic acid is significantly faster and is therefore the predominant pathway. nih.gov However, the stability of heteroarylboronic acids, such as this compound, under basic reaction conditions can be a challenge, as they can be prone to decomposition. researchgate.netresearchgate.net
Functionalization Beyond the Boronic Acid Moiety
The imidazo[1,2-a]pyridine core offers multiple sites for further functionalization, allowing for the creation of diverse molecular architectures.
Transformations at Peripheral Positions of the Imidazo[1,2-A]pyridine Core (e.g., C-3 functionalization)
The C-3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to electrophilic substitution and other functionalization reactions. nih.govrsc.org This allows for the introduction of a wide variety of substituents, expanding the chemical space accessible from the parent scaffold.
One notable method is the catalyst-free, three-component Petasis-like reaction. This reaction involves the condensation of an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to generate C-3 arylomethylated derivatives after a decarboxylation step. nih.gov This approach is advantageous due to its operational simplicity and avoidance of metal catalysts and oxidizing agents. nih.gov
Table 2: Example of C-3 Functionalization of the Imidazo[1,2-a]pyridine Core
| Reaction Type | Reagents | Key Features | Resulting Moiety at C-3 |
| Petasis-like Reaction | Imidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acid | Catalyst-free, multicomponent, one-pot | Arylomethyl |
Scaffold Diversity via Post-Coupling Modification
Following an initial coupling reaction utilizing the boronic acid moiety, the resulting imidazo[1,2-a]pyridine derivative can undergo further transformations to generate scaffold diversity. This late-stage functionalization is a powerful strategy for rapidly creating libraries of related compounds. nih.govnih.gov
For instance, the Mizoroki-Heck reaction can be employed to introduce new carbon-carbon bonds at other positions of the imidazo[1,2-a]pyridine ring, provided a suitable halide is present on the scaffold. nih.govnih.gov Microwave-assisted conditions have been shown to accelerate these transformations. nih.gov
Another approach to scaffold diversification is through dehydrogenative coupling reactions. rsc.org This can lead to the formation of vertically-expanded, fused polycyclic systems, significantly altering the topology and electronic properties of the original imidazo[1,2-a]pyridine core. rsc.org
Table 3: Examples of Post-Coupling Modifications for Scaffold Diversity
| Modification Strategy | Reaction Type | Starting Material Feature | Resulting Structural Change |
| C-C Bond Formation | Mizoroki-Heck Reaction | Halogenated imidazo[1,2-a]pyridine derivative | Introduction of alkenyl or aryl groups |
| Ring Fusion | Dehydrogenative Coupling | Biaryl-linked imidazo[1,2-a]pyridine derivative | Formation of fused polycyclic aromatic systems |
Applications in Advanced Organic Synthesis and Chemical Sciences
Construction of Complex Heterocyclic Molecular Architectures
The imidazo[1,2-a]pyridine (B132010) core is a recognized "drug prejudice" scaffold due to its prevalence in medicinally active compounds. The presence of the boronic acid group at the 8-position of this scaffold provides a convenient handle for further chemical modifications, making Imidazo[1,2-a]pyridin-8-ylboronic acid a valuable building block for creating diverse and complex heterocyclic structures.
Synthesis of Polysubstituted Imidazo[1,2-A]pyridines
A significant application of boronic acids in conjunction with the imidazo[1,2-a]pyridine scaffold is in the synthesis of polysubstituted derivatives. A highly efficient method involves a microwave-assisted, one-pot, three-step process encompassing cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation. nih.gov This approach allows for the generation of 2,3,6-trisubstituted imidazo[1,2-a]pyridines in good yields from readily available starting materials: 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides. nih.gov
The versatility of this method is highlighted by the range of functional groups that can be introduced, leading to a diverse library of polysubstituted imidazo[1,2-a]pyridines. The general synthetic scheme is depicted below:
![Synthesis of Polysubstituted Imidazo[1,2-a]pyridines](httpshttps://i.imgur.com/image.png)
Table 1: Key Steps in the One-Pot Synthesis of Polysubstituted Imidazo[1,2-a]pyridines
| Step | Reaction Type | Reagents | Key Transformation |
| 1 | Cyclization | 2-amino-5-halogenopyridine, 2-halogenocarbonyl derivative | Formation of the imidazo[1,2-a]pyridine core |
| 2 | Suzuki Coupling | Boronic acid, Palladium catalyst | Introduction of a substituent at the 6-position |
| 3 | Heteroarylation | Heteroaryl bromide, Palladium catalyst | Introduction of a substituent at the 2- or 3-position |
Strategic Incorporation into Diverse Bioactive Scaffolds (as a synthetic building block)
The imidazo[1,2-a]pyridine nucleus is a core component of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory effects. nih.govmdpi.com Consequently, this compound serves as a crucial building block for the strategic design and synthesis of novel bioactive molecules.
For instance, the imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop targeted covalent inhibitors (TCIs) for cancer therapy. rsc.org By incorporating a reactive "warhead" onto the scaffold, these inhibitors can form a covalent bond with a specific target protein, leading to enhanced potency and duration of action. The boronic acid functionality of this compound can be a key attachment point for these warheads or for linkers that position the molecule within the active site of a target enzyme.
Furthermore, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology. nih.gov The ability to use this compound in coupling reactions allows for the systematic exploration of the chemical space around the scaffold, facilitating the optimization of potency and selectivity for specific kinase targets.
Development of Chemical Probes and Tools
The inherent reactivity of the boronic acid group makes this compound a valuable component in the design of chemical probes and tools for studying biological systems.
Utilization in Reversible Covalent Interactions
A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.govacs.org This interaction is particularly relevant in biological systems where many important molecules, such as carbohydrates and glycoproteins, contain diol functionalities. The reversible nature of this bond allows for dynamic interactions that can be modulated by changes in pH or the presence of competing diols. acs.org
Boronic acids can also engage in reversible covalent interactions with nucleophilic amino acid residues in proteins, such as serine and threonine. nih.gov This property is the basis for the mechanism of action of several therapeutic agents and can be exploited to develop reversible inhibitors and chemical probes for enzymes like serine proteases. nih.govnih.gov
Design of Fluorescent Probes and Sensing Materials (general boronic acid application)
The principle of boronic acid-diol interaction has been widely applied in the development of fluorescent sensors. nih.govrsc.org Typically, a fluorophore is appended to the boronic acid. The fluorescence of the system can be modulated by the binding of a diol-containing analyte. This change in fluorescence can be a "turn-on" or "turn-off" response, depending on the design of the sensor. nih.gov
One common mechanism involves photoinduced electron transfer (PET). In the unbound state, the boronic acid can quench the fluorescence of the nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, which can disrupt the PET process and lead to an increase in fluorescence intensity. spiedigitallibrary.org This principle has been used to design sensors for a variety of biologically relevant molecules, including glucose and other saccharides, and for applications in cellular imaging. nih.govmdpi.com While specific examples utilizing this compound in this context are not extensively documented, its inherent structure, which combines a potentially fluorescent scaffold with a boronic acid, makes it a promising candidate for the development of novel fluorescent probes.
Table 2: Principles of Boronic Acid-Based Fluorescent Sensors
| Component | Function | Mechanism of Action |
| Boronic Acid | Recognition element | Reversible covalent binding to diols |
| Fluorophore | Signal transducer | Emits light upon excitation |
| Analyte (with diol) | Target molecule | Binds to the boronic acid |
Catalysis and Material Science Applications
The imidazo[1,2-a]pyridine scaffold is recognized for its utility in material science due to its structural characteristics. organic-chemistry.org While specific applications of this compound in catalysis and material science are not yet widely reported in the literature, the properties of the parent scaffold suggest potential avenues for exploration.
For instance, copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines have been highlighted for their relevance to material science. organic-chemistry.org The incorporation of a boronic acid moiety could allow for the post-synthetic modification of materials, enabling the introduction of new functionalities or the creation of cross-linked polymer networks. The ability of boronic acids to form dynamic covalent bonds could also be harnessed in the development of self-healing materials or responsive polymers.
In the realm of catalysis, the imidazo[1,2-a]pyridine core could act as a ligand for transition metals, and the boronic acid group could serve as an anchoring point for immobilization on a solid support, facilitating catalyst recovery and reuse. Further research is needed to fully explore the potential of this compound in these advanced applications.
Role as Precursors for Ligand Design in Transition Metal Catalysis
This compound serves as a valuable precursor in the design of specialized ligands for transition metal catalysis. The imidazo[1,2-a]pyridine framework is a well-regarded scaffold in chemical synthesis, and the strategic placement of a boronic acid group at the 8-position opens up numerous avenues for creating novel ligand architectures. nih.govresearchgate.netrsc.org This functional group is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the straightforward introduction of a wide range of organic substituents.
The primary role of this compound in this context is as a building block for the synthesis of bidentate or multidentate ligands. Through palladium-catalyzed cross-coupling reactions, the boronic acid moiety can be readily transformed into a variety of functional groups or linked to other aromatic systems. This enables the creation of ligands with precisely tailored steric and electronic properties. For instance, coupling with a pyridine (B92270) or another nitrogen-containing heterocycle can yield N-N type bidentate ligands. The nitrogen atoms of the imidazo[1,2-a]pyridine core, combined with the newly introduced coordinating group, can then chelate to a transition metal center, forming a stable complex.
The versatility of this approach allows for the systematic tuning of the ligand's properties to optimize the performance of the resulting catalyst for specific organic transformations. The development of such bespoke ligands is crucial for advancing various catalytic processes, including but not limited to, C-H activation, cross-coupling reactions, and asymmetric synthesis. While much of the research has focused on functionalization at other positions of the imidazo[1,2-a]pyridine ring, the principles remain the same for the 8-position. researchgate.netrsc.org For example, the synthesis of 8-fluoroimidazo[1,2-a]pyridine (B164112) derivatives to act as ligands for biological receptors demonstrates the feasibility of functionalization at this site to produce molecules with specific binding properties. nih.gov
Exploration in Supramolecular Assembly and Advanced Materials Development
The unique molecular architecture of this compound makes it a compelling candidate for the construction of supramolecular assemblies and the development of advanced functional materials. The planar and aromatic nature of the imidazo[1,2-a]pyridine core promotes π-π stacking interactions, a key driving force in the self-assembly of molecules into ordered, non-covalent structures.
The boronic acid group at the 8-position is instrumental in guiding the formation of these supramolecular structures. Boronic acids are known to form reversible covalent bonds with diols, leading to the creation of boronate esters. This dynamic covalent chemistry can be harnessed to build responsive materials that can assemble or disassemble in response to external stimuli such as changes in pH or the presence of specific analytes. Furthermore, the hydrogen bond donor capabilities of the boronic acid's hydroxyl groups, in conjunction with the hydrogen bond accepting nitrogen atoms within the imidazo[1,2-a]pyridine ring system, provide a robust platform for the formation of intricate hydrogen-bonded networks. The study of supramolecular networks in molecular complexes of other pyridine boronic acids has highlighted the importance of these interactions in creating 2D and 3D assemblies. rsc.orgresearchgate.net
In the realm of advanced materials, derivatives of imidazo[1,2-a]pyridine have shown significant promise as fluorophores in organic light-emitting diodes (OLEDs). nih.govrsc.org These compounds can act as electron acceptors and, when incorporated into bipolar deep-blue fluorescent emitters, have led to high-performance OLEDs with excellent thermal stability and high emission quantum yields. nih.gov The ability to tune the electronic properties of the imidazo[1,2-a]pyridine scaffold through substitution allows for the rational design of materials with specific photophysical characteristics. The introduction of the boronic acid group provides a handle for further functionalization to fine-tune these properties or to anchor the molecule to a substrate. The combination of the inherent fluorescence of the imidazo[1,2-a]pyridine core and the versatile reactivity of the boronic acid group positions this compound as a promising building block for the next generation of advanced materials, including sensors, responsive polymers, and optoelectronic devices.
Mechanistic Insights and Computational Studies
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of imidazo[1,2-a]pyridin-8-ylboronic acid involves two key stages: the formation of the heterocyclic imidazo[1,2-a]pyridine (B132010) core and the subsequent introduction of the boronic acid functionality.
Pathways for Imidazo[1,2-A]pyridine Core Formation (e.g., Ortoleva-King reaction)
The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic protocols. One notable method involves a reaction sequence that shares characteristics with the Ortoleva-King reaction. This reaction typically involves the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound.
In the context of forming the imidazo[1,2-a]pyridine core, a common approach is the condensation of a 2-aminopyridine with an α-haloketone. acs.org The mechanism generally proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation to form the fused heterocyclic system. acs.org
Recent studies have explored variations of this reaction. For instance, a one-pot, three-component reaction involving 2-aminopyridines, aldehydes, and isocyanides, known as the Groebke–Blackburn–Bienaymé (GBB) reaction, provides a diverse route to imidazo[1,2-a]pyridine scaffolds. nih.gov The proposed mechanism for this multicomponent reaction involves the formation of a protonated imine species from the 2-aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide. nih.gov
Furthermore, acid-catalyzed formations of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones have been studied to understand the reaction mechanism. rsc.orgrsc.org These studies suggest a concurrence of ketimine and Ortoleva-King type reaction intermediates. rsc.orgrsc.org The specific acid catalyst used, such as p-toluenesulfonic acid or sulfuric acid, can influence the predominant pathway. rsc.org For example, p-toluenesulfonic acid tends to favor the formation of a ketimine intermediate, while sulfuric acid can catalyze both pathways. rsc.org Graphene oxide has also been shown to promote the condensation of 2-aminopyridines with acetophenones and thiols via an initial generation of iodoacetophenone, followed by an Ortoleva-King type intermediate. acs.org
Mechanistic Aspects of Boronic Acid Introduction (e.g., Borylation processes)
The introduction of a boronic acid group onto the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through a borylation reaction, most commonly the Miyaura borylation. This reaction utilizes a palladium catalyst to couple a halide (or triflate) substituted imidazo[1,2-a]pyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).
The mechanism of the Miyaura borylation reaction is a catalytic cycle involving a palladium(0) species. organic-chemistry.org The key steps are:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., a bromo-imidazo[1,2-a]pyridine) to form a palladium(II) intermediate.
Transmetalation: The organic group from the diboron reagent is transferred to the palladium(II) center, displacing the halide. The choice of base is crucial in this step to avoid competing Suzuki coupling. organic-chemistry.org
Reductive Elimination: The desired borylated product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
A study on the regioselective Pd-catalyzed Suzuki–Miyaura borylation of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate noted the formation of a dimerization product instead of the expected boronate ester under certain conditions, highlighting the complexities that can arise in these reactions. thieme-connect.com
Mechanistic Pathways of Cross-Coupling Reactions
This compound is a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is widely used for the formation of carbon-carbon bonds.
Detailed Investigation of Catalytic Cycles in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three main steps:
Oxidative Addition: A palladium(0) complex reacts with the organic halide (Ar-X) to form a palladium(II) species (Ar-Pd-X). This step is often the rate-determining step of the cycle. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The use of microwave irradiation has been shown to accelerate these reactions, allowing for the synthesis of 3,6-disubstituted imidazo[1,2-a]pyridines in good to excellent yields in a short amount of time. medjchem.com
Understanding the Role of the Boronic Acid in Transmetalation Steps
The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center. rsc.org The precise mechanism of this transfer has been a subject of extensive investigation.
Two primary pathways for transmetalation are generally considered: nih.gov
The Boronate Pathway: The boronic acid reacts with the base to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then reacts with the palladium-halide complex. nih.govrsc.org
The Oxo-Palladium Pathway: The palladium-halide complex reacts with the base to form a palladium-hydroxo complex, which then reacts with the neutral boronic acid. nih.gov
Systematic studies have suggested that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is the more likely pathway for transmetalation. nih.gov Computational and kinetic investigations have revealed that boronic esters can also undergo transmetalation directly without prior hydrolysis. nih.govacs.org Two key factors that facilitate the transfer of the organic group from boron to palladium are the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. nih.govacs.org
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for gaining deeper insights into the mechanisms of reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.
For the broader class of imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to determine properties such as the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and to analyze bonding through the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) methods. nih.govnih.gov These computational studies can help in understanding the reactivity and potential biological activity of these compounds. nih.govnih.gov For instance, molecular docking studies have been used to investigate the binding affinity of imidazo[1,2-a]pyrimidine derivatives to biological targets. nih.govnih.gov
While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the methodologies applied to related structures are directly applicable. Such studies could elucidate the transition state geometries and energies for the key steps in its synthesis and cross-coupling reactions, providing a more quantitative understanding of the reaction pathways.
Table of Reaction Parameters
| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Formation | Acid (p-TSA or H₂SO₄) | Concurrent ketimine and Ortoleva-King type intermediates | rsc.org, rsc.org |
| Imidazo[1,2-a]pyridine Formation | Graphene Oxide/NaI | Ortoleva-King type intermediate formation | acs.org |
| Miyaura Borylation | Pd catalyst, B₂pin₂ | Oxidative addition, transmetalation, reductive elimination | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Transmetalation via boronate or oxo-palladium pathway | nih.gov, libretexts.org |
Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization
No specific DFT calculation data for the structural and electronic characterization of this compound has been reported in the reviewed literature.
Reaction Pathway Modeling and Transition State Analysis
There are no available studies on the reaction pathway modeling or transition state analysis for chemical reactions involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction
QSAR studies predicting the reactivity of this compound have not been identified in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Substrate Interactions
No molecular dynamics simulations detailing the conformational analysis or ligand-substrate interactions of this compound are presently available.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of imidazo[1,2-a]pyridines has traditionally involved methods that can be associated with hazardous reagents, toxic catalysts, and significant energy consumption. researchgate.netingentaconnect.com Consequently, a major research thrust is the development of greener, more sustainable synthetic pathways that are efficient, environmentally benign, and economically viable.
Key areas of innovation include:
Aqueous and Solvent-Free Reactions: A significant advancement is the move towards aqueous reaction media. One novel method reports the rapid and quantitative synthesis of imidazo[1,2-a]pyridines at room temperature in water, promoted by simple sodium hydroxide. rsc.org This approach offers a dramatic improvement in space-time-yield compared to conventional methods that use organic solvents and metal catalysts. rsc.org Another strategy employs copper(II)-ascorbate catalysis in aqueous micellar media, which facilitates the reaction at a lower temperature (50 °C) than traditional refluxing conditions and results in a lower environmental factor (E-factor). acs.org
Photocatalysis: Visible-light-induced synthesis is emerging as a powerful, energy-efficient tool. nih.gov These methods can promote the formation of the imidazo[1,2-a]pyridine (B132010) core through oxidative cross-dehydrogenative coupling or achieve specific functionalizations like formylation and trifluoromethylation under mild, aerobic conditions, often using simple dyes like Rose Bengal as the photocatalyst. nih.gov
Electrochemical Synthesis: Electrochemistry offers a clean alternative to chemical oxidants. An electrochemical method for cyclizing ketones with 2-aminopyridines has been developed using a simple undivided cell. This process uses catalytic hydriodic acid as a redox mediator in ethanol, avoiding the need for external oxidants and demonstrating high atom economy. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasound is gaining traction. ingentaconnect.com These techniques can significantly reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating. bohrium.com For instance, an ultrasound-assisted, metal-free synthesis of imidazo[1,2-a]pyridines in water has been shown to be effective. organic-chemistry.org
Comparison of Green Synthesis Methodologies for Imidazo[1,2-a]pyridines
| Methodology | Key Features | Catalyst/Promoter | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Aqueous Ambient Synthesis | NaOH-promoted cycloisomerisation of N-propargylpyridiniums | NaOH | Water | Rapid (minutes), quantitative yield, high space-time-yield, metal-free. | rsc.org |
| Aqueous Micellar Catalysis | Domino A³-coupling reaction | Cu(II)–ascorbate | Aqueous SDS | Mild heating (50 °C), low E-factor, good yields. | acs.org |
| Photocatalysis | Visible-light induced oxidative coupling | Rose Bengal | Various Organic | Energy-efficient, uses light as a traceless reagent, mild conditions. | nih.gov |
| Electrochemical Synthesis | Intermolecular C–N formation/cyclization | Hydriodic acid (catalytic) | Ethanol | No external oxidant, high atom economy, environmentally benign. | rsc.org |
| Ultrasound-Assisted Synthesis | C-H functionalization of ketones | KI/tert-butyl hydroperoxide | Water | Metal-free, mild conditions, absence of base. | organic-chemistry.org |
Expanding the Substrate Scope of Cross-Coupling and Multi-Component Reactions
To generate diverse libraries of imidazo[1,2-a]pyridine derivatives for screening and development, researchers are focused on expanding the range of compatible starting materials (substrates) in key chemical reactions.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for synthesizing 3-aminoimidazo[1,2-a]pyridines. mdpi.comresearchgate.net Research is aimed at broadening the scope of the aldehydes, 2-aminopyridines, and, crucially, the isocyanide components used in the GBB reaction. mdpi.comresearchgate.net For example, the use of α-isocyanoacetamides has been successfully demonstrated for the first time, yielding novel peptidomimetic scaffolds. researchgate.net One-pot strategies that combine the GBB reaction with subsequent reactions, like the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, further expand structural complexity in a highly efficient manner. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are vital for modifying the imidazo[1,2-a]pyridine core. beilstein-journals.org A key goal is to develop more robust catalytic systems that tolerate a wider array of functional groups on both the imidazo[1,2-a]pyridine and the coupling partner. This allows for the "late-stage functionalization" of complex molecules, which is critical for medicinal chemistry programs. beilstein-journals.orgnih.gov Research into dehydrogenative annulation of 2-arylimidazo[1,2-a]pyridines with maleimides, for instance, has demonstrated efficient transformation with low palladium catalyst loading, highlighting progress in this area. researchgate.net
Examples of Expanding Substrate Scope in Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Catalyst/Conditions | Substrate Variation | Outcome | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | Ammonium chloride, EtOH, RT | Use of α-isocyanoacetamide | First successful use of this isocyanide class in GBBR, yielding novel peptidomimetics in 44-76% yield. | researchgate.net |
| GBB / CuAAC One-Pot | Sc(OTf)₃ then CuSO₄/Na-Ascorbate, MW | Varied isocyanides (tert-butyl, cyclohexyl, etc.) | Efficient synthesis of diverse imidazo[1,2-a]pyridine-1,2,3-triazoles in good yields (82-91%). | mdpi.com |
| Aza-Friedel–Crafts Reaction | Y(OTf)₃, Toluene, 110 °C | Varied 2-aryl imidazo[1,2-a]pyridines and N-Boc-aldimines | Developed a simple and efficient method for C3-alkylation with a broad substrate scope. | researchgate.net |
| Dehydrogenative Annulation | Pd(OAc)₂, Ag₂O | 2-arylimidazo[1,2-a]pyridines and maleimides | Efficient annulation with low catalyst loading (1.5 mol%), creating photophysically active molecules. | researchgate.net |
Advanced Functionalization Strategies for Imidazo[1,2-a]pyridin-8-ylboronic Acid Derivatives
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring is a highly atom-economical and powerful strategy for creating derivatives. Research is focused on developing novel and site-selective methods to introduce new functional groups at various positions on the heterocyclic core (C2, C3, C5, C6, C7, and C8). rsc.org
Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials (like halogenated pyridines) and directly converts C-H bonds into new C-C or C-heteroatom bonds. rsc.org Photocatalysis has enabled the direct C3-formylation and C3-aminoalkylation of the ring using visible light. nih.gov Metal-free radical reactions are also a key area, providing pathways for direct C3-sulfenylation, -selenation, and -phosphonation. rsc.orgacs.org
Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly desirable. Microwave-assisted Mizoroki-Heck reactions have been successfully applied for the late-stage functionalization of complex imidazo[1,2-a]pyridine derivatives, such as those already containing a phosphonate (B1237965) group, accelerating the generation of compound libraries from a common advanced intermediate. beilstein-journals.orgnih.gov
Site-Selectivity: A significant challenge and area of focus is controlling which position on the ring is functionalized. Research has provided an overview of methods to selectively target each carbon atom of the scaffold, allowing for precise molecular editing. rsc.org For example, while many functionalizations target the electron-rich C3 position, specific conditions are being developed to access other positions like C6, which has been shown to be important for certain biological activities. beilstein-journals.orgnih.gov
Novel Applications in Chemical Biology and Advanced Materials Innovation
While imidazo[1,2-a]pyridines are well-established in medicinal chemistry, emerging research is exploring their use in the fields of chemical biology and advanced materials. bio-conferences.orgrsc.org
Chemical Biology: Derivatives are being designed as sophisticated biological tools and potential therapeutics. This includes the development of covalent inhibitors that form a permanent bond with their target protein, a strategy that can lead to high potency and prolonged duration of action. rsc.org For example, an imidazo[1,2-a]pyridine derivative was identified as a covalent inhibitor of the KRAS G12C oncoprotein, a key target in cancer therapy. rsc.org Other derivatives have been developed as potent dual inhibitors of the PI3K/mTOR signaling pathway and as inhibitors of Rab geranylgeranyl transferase (RGGT), validating the scaffold's versatility in targeting diverse biological processes. nih.govacs.org The anti-inflammatory properties of these compounds are also being explored through their ability to modulate key signaling pathways like STAT3/NF-κB. nih.gov
Advanced Materials: The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for use in advanced materials. rsc.org
Organic Light-Emitting Diodes (OLEDs): Donor-π-acceptor fluorophores based on an imidazo[1,5-a]pyridine (B1214698) core have been synthesized and used as greenish-yellow emitters in hybrid white LEDs. These devices have demonstrated excellent performance, with a high color rendering index (CRI) of ~90 and CIE coordinates close to the NTSC standard for pure white light. rsc.org
Sensors and Anti-Counterfeiting: The fluorescence of these compounds can be sensitive to their chemical environment. This property has been harnessed to create materials that exhibit on-off fluorescence in response to changes in pH (acidochromism). This has been applied to the development of fluorescent pH sensors for detecting volatile acidic compounds and for use in anti-counterfeiting inks, where the material reveals a specific color or glows only under certain conditions (e.g., specific pH or UV light). rsc.org
Emerging Applications of Imidazo[1,2-a]pyridine Derivatives
| Derivative/Scaffold | Application Area | Function/Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-based analog | Chemical Biology (Oncology) | Covalent inhibitor of KRAS G12C | Compound I-11 identified as a potent lead for KRAS G12C-mutated cancers. | rsc.org |
| Imidazo[1,2-a]pyridine derivative 15a | Chemical Biology (Oncology) | PI3K/mTOR dual inhibitor | Potent and selective kinase inhibitor with good in vivo properties. | acs.org |
| Imidazo[1,5-a]pyridine–benzilimidazole conjugate | Advanced Materials (OLEDs) | Greenish-yellow fluorophore | Fabricated white LED with high CRI (~90) and excellent luminous efficiency. | rsc.org |
| Imidazo[1,5-a]pyridine–benzilimidazole conjugate | Advanced Materials (Sensors) | Acidochromism (pH-sensitive fluorescence) | Demonstrated on-off fluorescence for detecting volatile acids and use in anti-counterfeiting. | rsc.org |
| 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids | Chemical Biology (Enzyme Inhibition) | Inhibitor of Rab geranylgeranyl transferase (RGGT) | Disrupted Rab11A prenylation in HeLa cells, showing potential as a cell biology probe. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing imidazo[1,2-a]pyridine derivatives, and how can their purity be optimized?
- Methodological Answer : A multi-step synthetic approach involves condensation of 2-aminonicotinate derivatives with α-haloketones, followed by halogenation or functionalization. For example, imidazo[1,2-a]pyridine-8-carboxamides can be synthesized via solid-phase methods using polymer-bound intermediates and HATU/DIPEA-mediated amide coupling, achieving yields of 93–97% . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and spectroscopic validation (FT-IR, ¹H/¹³C NMR, HRMS) to confirm structural integrity .
Q. What safety protocols are critical when handling imidazo[1,2-a]pyridine derivatives in laboratory settings?
- Methodological Answer : Key protocols include:
- Inert atmosphere handling : Use argon/nitrogen for moisture-sensitive reactions to prevent decomposition .
- PPE : Wear gloves, goggles, and lab coats to avoid dermal/ocular exposure (H300: fatal if swallowed) .
- Emergency measures : For spills, use absorbent materials and neutralize with appropriate agents (P301+P310: immediate medical attention if ingested) .
Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyridin-8-ylboronic acid?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR : To verify boronic acid substitution and aromatic proton environments .
- FT-IR : To identify B-O stretching bands (~1350 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular weight validation .
- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods and Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, narrowing viable reaction pathways .
- DoE : Fractional factorial designs screen variables (e.g., temperature, catalyst loading, solvent polarity) to minimize experimental runs while maximizing yield . For example, a 2³ factorial design could optimize Suzuki-Miyaura coupling conditions (e.g., Pd catalyst, base, solvent) .
Q. How can researchers resolve contradictory data in the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Dose-response studies : Validate activity across multiple concentrations to rule out false positives/negatives .
- Molecular docking : Compare binding affinities with target proteins (e.g., acetylcholinesterase for Alzheimer’s research) to identify structure-activity relationships (SAR) .
- Iterative feedback : Use experimental IC₅₀ values to refine computational models, ensuring alignment between in silico predictions and in vitro results .
Q. What strategies enhance the stability and reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Stabilization : Store under inert conditions (-20°C, argon) to prevent protodeboronation. Use additives like trifluoroborate salts to stabilize the boronic acid .
- Ligand design : Employ Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired side reactions .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) improve coupling efficiency .
Data Management and Theoretical Frameworks
Q. How can chemical software improve the reproducibility of this compound research?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Digitally track reaction conditions and raw data to ensure transparency .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .
- Data encryption : Secure sensitive SAR data with AES-256 protocols to prevent breaches .
Q. What theoretical frameworks guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : Predict reactivity by analyzing HOMO-LUMO gaps of boronic acid and coupling partners .
- Retrosynthetic analysis : Deconstruct target molecules into feasible precursors (e.g., 2-aminopyridines, boronic esters) .
- Pharmacophore modeling : Identify key functional groups (e.g., boronic acid for protease inhibition) to prioritize synthetic targets .
Tables for Key Data
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling Solvent | DMF/H₂O (3:1) | |
| Catalytic System | Pd(OAc)₂/SPhos | |
| Reaction Yield (HATU Coupling) | 93–97% | |
| Stability Storage | -20°C under argon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
